molecular formula C16H22N4O3S3 B2550478 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393572-49-1

4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2550478
CAS No.: 393572-49-1
M. Wt: 414.56
InChI Key: DECRSTRVGNMRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-thiadiazole core, a scaffold of significant interest in medicinal chemistry for its diverse biological potential. Compounds based on the 1,3,4-thiadiazole structure have demonstrated considerable cytotoxic activity in vitro against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models, with some derivatives exhibiting potency equal to or greater than the reference drug doxorubicin . The mechanism of action for this class of compounds is multi-faceted and an active area of research. Studies on analogous molecules indicate that 1,3,4-thiadiazole derivatives can act as potent inhibitors of specific enzymes, such as 15-lipoxygenase-1 (15-LOX-1) . The lipoxygenase pathway is implicated in tumor promotion and progression, making its inhibition a novel target for anticancer drug discovery . Additional research on related structures suggests other potential mechanisms, including the induction of apoptosis via the caspase pathway . This product is intended for non-human research applications only. It is a tool for chemical biology, hit-to-lead optimization, and investigating the structure-activity relationships of small molecule therapeutics. Researchers can utilize this compound in assays such as the MTT protocol to evaluate cytotoxicity and enzyme inhibition studies . This chemical is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S3/c1-4-10-20(11-5-2)26(22,23)13-8-6-12(7-9-13)14(21)17-15-18-19-16(24-3)25-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECRSTRVGNMRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered interest for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be described as follows:

  • Core Structure : The compound features a thiadiazole ring substituted with a methylthio group at position 5 and a sulfonamide moiety.
  • Functional Groups : The presence of both a benzamide and a dipropylsulfamoyl group enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antibacterial and antifungal activities.

  • Mechanism : These compounds often inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall formation. For instance, studies have shown that certain thiadiazole derivatives demonstrate bacteriostatic effects against E. coli and K. pneumoniae .
CompoundTarget BacteriaMIC (µg/mL)Activity Type
C1K. pneumoniae32Bacteriostatic
C4E. coli25Efflux Pump Inhibitor

Anticancer Activity

Thiadiazole derivatives also show promising anticancer properties. Studies have reported that compounds with similar structures can induce cell cycle arrest in various cancer cell lines.

  • Cell Cycle Analysis : For example, one study demonstrated that specific thiadiazole derivatives arrested HepG2 cells in the S phase and MCF-7 cells in the G2/M phase . This suggests that these compounds may interfere with DNA replication and mitosis.
CompoundCell LinePhase ArrestedEffect
4eHepG2SAntiproliferative
4iMCF-7G2/MGrowth Inhibition

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is influenced by their chemical structure. Key findings from SAR studies include:

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzamide ring enhances binding affinity to target receptors.
  • Thiadiazole Ring Modifications : Variations in the thiadiazole ring can significantly affect the compound's potency against specific bacterial strains or cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against standard antibiotics and found that certain compounds exhibited comparable or superior activity against resistant strains of bacteria.
  • Anticancer Potential : Research on the antiproliferative effects of thiadiazoles indicated that modifications to the sulfonamide group could enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria, including multidrug-resistant pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

In a study by Desai et al. (2016), derivatives similar to this compound demonstrated a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.

Anticancer Activity

The compound has also shown promising results in anticancer applications. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer cells. The cytotoxic effects were evaluated using assays such as Sulforhodamine B (SRB), revealing significant reductions in cell viability at concentrations above 10 µM .

Cancer Cell Line IC50 Value
MCF7 (breast cancer)10 µM
HeLa (cervical cancer)15 µM

In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of acetylcholinesterase activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission .

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable reductions in cell viability at concentrations above 10 µM. This highlights its potential as an effective anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution due to electron-deficient nitrogen and sulfur atoms. Key reactions include:

Reaction Type Conditions Outcome Reference
Thiol-disulfide exchangeK₂CO₃, acetone, room temperature, 3 hrSubstitution at C-2 position with thiols to form thioether derivatives
AlkylationChloroacetamide derivatives, DMFIntroduction of alkyl/acyl groups at the thiadiazole sulfur or nitrogen sites

Example: Reaction with 2-chloro-N-(4-sulfamoylphenyl)acetamide in acetone yields 4-(2-((5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)benzenesulphonamide derivatives .

Functionalization of the Sulfamoyl Group

The N,N-dipropylsulfamoyl group participates in hydrogen bonding and acid-base reactions:

  • Protonation/Deprotonation :
    The sulfonamide nitrogen (pKa ~10–11) deprotonates in basic media, forming a sulfonamidate ion that enhances solubility in polar solvents .

  • Hydrolysis :
    Under strong acidic conditions (e.g., HCl, Δ), the sulfamoyl group hydrolyzes to yield sulfonic acid and dipropylamine.

Benzamide Group Reactivity

The benzamide moiety undergoes hydrolysis and acylation:

Reaction Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 6 hrBenzoic acid + 5-(methylthio)-1,3,4-thiadiazol-2-amine
AcylationAcetic anhydride, pyridine, ΔN-acetylated derivatives

Example: Acetylation with acetic anhydride produces N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)acetamide .

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cyclodehydration and acid-catalyzed ring-opening:

  • Cyclodehydration :
    Reacts with thiosemicarbazide in POCl₃ to form fused heterocycles (e.g., triazolothiadiazoles) .

  • Ring-opening :
    In acetic acid/sodium acetate, the thiadiazole ring opens to form open-chain sulfonamide intermediates, enhancing bioactivity .

Catalytic Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings:

Coupling Partner Catalyst Product Application
Aryl boronic acidsPd(PPh₃)₄Biaryl-thiadiazole hybridsAnticancer drug design
AlkynesCuIAlkynyl-thiadiazole conjugatesEnzyme inhibition

Data from analogous thiadiazole systems suggest these reactions occur at the C-5 position of the thiadiazole ring .

Oxidation of Methylthio Group

The methylthio (-SMe) group oxidizes selectively:

Oxidizing Agent Conditions Product
H₂O₂AcOH, 50°C, 2 hrSulfoxide (-SO-Me)
KMnO₄H₂O, Δ, 1 hrSulfone (-SO₂-Me)

Oxidation modifies electronic properties, influencing binding to biological targets like carbonic anhydrase .

Comparison with Similar Compounds

Structural Analogues within 1,3,4-Thiadiazole Derivatives

Several structurally related 1,3,4-thiadiazole derivatives have been synthesized and evaluated for physicochemical and biological properties:

Compound Name Substituents on Thiadiazole Key Physical Properties Biological Activity (IC₅₀ or MIC) Reference
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio, phenoxyacetamide Yield: 79%; M.p.: 158–160°C Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Ethylthio, methoxyphenoxy Yield: 68%; M.p.: 138–140°C Cytotoxic (HeLa: ~12.72 μM)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, methoxyphenoxy Yield: 85%; M.p.: 135–136°C Cytotoxic (HeLa: ~9.12 μM)
N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives Methylthiopropyl Not reported Antimicrobial (B. anthracis: MIC < 1 μg/mL)
Target Compound: 4-(N,N-Dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide Methylthio, dipropylsulfamoyl Not reported Not explicitly reported (theoretical enzyme inhibition potential)

Key Observations :

  • Ethylthio (5l) shows moderate cytotoxicity, suggesting alkyl chain length influences activity . Sulfamoyl vs.
  • Synthetic Yields : Derivatives with bulkier substituents (e.g., benzylthio in 5m) exhibit higher yields (85%) compared to smaller groups (e.g., ethylthio in 5l: 68%), likely due to stabilized intermediates .
Heterocyclic Variants: Oxadiazole vs. Thiadiazole Derivatives

Replacing the 1,3,4-thiadiazole core with 1,3,4-oxadiazole alters electronic properties and bioactivity:

Compound Name Heterocycle Key Structural Features Reported Activity Reference
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide Oxadiazole Thiophene, dipropylsulfamoyl Not reported (theoretical antimicrobial potential)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole 3-Methoxyphenyl, dipropylsulfamoyl Not reported (similar scaffold to kinase inhibitors)
Target Compound: 4-(N,N-Dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole Methylthio, dipropylsulfamoyl Hypothesized broader enzyme inhibition

Key Observations :

  • Bioactivity : Thiadiazoles are more commonly associated with cytotoxic and antimicrobial activities, whereas oxadiazoles are explored for kinase inhibition and antiviral applications .
Pharmacological Profiles
Cytotoxicity:
  • Thiadiazole-Chalcone Hybrids (e.g., 5a, 5f): Exhibit potent cytotoxicity (HeLa: IC₅₀ = 9.12–12.72 μM) via G2/M cell cycle arrest and caspase-dependent apoptosis .
  • Target Compound : The absence of a chalcone moiety may reduce direct DNA intercalation but could enhance sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase IX in cancer cells) .
Antimicrobial Activity:
  • Methylthio Derivatives (e.g., N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide): Show strong activity against Bacillus anthracis (MIC < 1 μg/mL), attributed to the methylthio group’s lipophilicity and sulfur-mediated membrane disruption .
Enzyme Inhibition:

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with methyl isothiocyanate under acidic conditions.

Procedure :

  • Dissolve thiosemicarbazide (1.0 equiv) in hydrochloric acid (2M).
  • Add methyl isothiocyanate (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify via recrystallization (ethanol/water) to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Synthesis of 4-(N,N-Dipropylsulfamoyl)Benzamide

Sulfamoylation of 4-Aminobenzamide

Step 1: Nitration and Reduction :

  • Nitrate benzoic acid to 4-nitrobenzoic acid using HNO₃/H₂SO₄.
  • Reduce nitro group to amine with H₂/Pd-C in ethanol.

Step 2: Sulfamoyl Group Installation :

  • React 4-aminobenzamide (1.0 equiv) with N,N-dipropylsulfamoyl chloride (1.2 equiv) in anhydrous THF.
  • Add pyridine (2.0 equiv) to scavenge HCl.
  • Stir at 0°C → room temperature for 12 hours.
  • Purify by column chromatography (SiO₂, EtOAc/hexane 3:7) to obtain 4-(N,N-dipropylsulfamoyl)benzamide (Yield: 65%).

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.92 (t, 6H, CH₂CH₂CH₃), 1.52–1.64 (m, 4H, CH₂CH₂), 3.12–3.24 (m, 4H, NCH₂), 7.82 (d, 2H, J = 8.4 Hz, ArH), 8.03 (d, 2H, J = 8.4 Hz, ArH).
  • MS (ESI+): m/z 285.4 [M+H]⁺.

Coupling of Thiadiazole Amine and Benzamide

Amide Bond Formation

Reagents :

  • EDC (1.5 equiv), HOBt (1.5 equiv) in anhydrous acetonitrile.

Procedure :

  • Activate 4-(N,N-dipropylsulfamoyl)benzoic acid (1.0 equiv) with EDC/HOBt for 30 minutes.
  • Add 5-(methylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv).
  • Stir at room temperature for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane 1:1).

Optimization Insights :

  • Temperature : Reactions >40°C led to thiadiazole ring decomposition.
  • Solvent : Acetonitrile provided superior yields (72%) compared to DMF (58%) or THF (63%).

Final Product Data :

  • Yield : 68%
  • Melting Point : 162–164°C
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 0.89 (t, 6H, CH₂CH₂CH₃), 1.48–1.60 (m, 4H, CH₂), 2.58 (s, 3H, SCH₃), 3.08–3.20 (m, 4H, NCH₂), 7.92 (d, 2H, J = 8.4 Hz, ArH), 8.12 (d, 2H, J = 8.4 Hz, ArH), 10.84 (s, 1H, NH).
  • IR (KBr): 1678 cm⁻¹ (C=O), 1324 cm⁻¹ (S=O).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors reduce reaction time for thiadiazole formation from 6 hours to 45 minutes.
  • Purification : Simulated moving bed chromatography increases benzamide intermediate purity to >99.5%.

Cost Analysis

Step Cost Driver Optimization Strategy
Thiadiazole synthesis Methyl iodide usage Catalytic methylation with CH₃OH/H₂O₂
Sulfamoylation Sulfamoyl chloride cost In-situ generation from SOCl₂ and dipropylamine

Q & A

Q. What are the standard protocols for synthesizing and characterizing this compound?

Synthesis typically involves multi-step reactions starting with precursor molecules like substituted thiosemicarbazides or benzamides. Key steps include:

  • Condensation reactions under reflux with POCl₃ (e.g., 90°C for 3 hours) to form the thiadiazole ring .
  • Purification via recrystallization using solvents like DMSO/water mixtures or ethanol .
  • Structural confirmation via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H NMR peaks for methylthio groups appear at δ ~2.5 ppm, while sulfamoyl protons resonate near δ 7.5–8.5 ppm .
  • Purity assessment using TLC (Rf values) and melting point determination (uncorrected capillary tubes) .

Table 1: Representative Characterization Data

ParameterValue/Peak (Example)Reference
Melting Point165–167°C (uncorrected)
¹H NMR (δ, ppm)2.51 (s, SCH₃), 7.8–8.2 (Ar-H)
IR (ν, cm⁻¹)1680 (C=O), 1320 (S=O)

Q. How to optimize reaction yields for intermediates like 5-(methylthio)-1,3,4-thiadiazol-2-amine?

Yield optimization strategies include:

  • Stoichiometric control : Use a 3:1 molar ratio of POCl₃ to thiosemicarbazide to drive ring closure .
  • pH adjustment : Neutralize reaction mixtures to pH 8–9 with ammonia to precipitate intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 15–20% .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets?

Advanced approaches include:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., PFOR in anaerobic organisms). The amide group often forms hydrogen bonds with active-site residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How to resolve contradictions in spectroscopic data between synthesized batches?

Contradictions in NMR or IR spectra may arise from:

  • Tautomeric equilibria : Thiadiazole derivatives can exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to identify dynamic processes .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; sulfonamide protons are more deshielded in DMSO .
  • Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride) and adjust purification protocols .

Q. What strategies validate the compound’s mechanism of action in enzymatic assays?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like acetylcholinesterase or bacterial PFOR using spectrophotometric methods (e.g., Ellman’s reagent) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
  • X-ray crystallography : Resolve co-crystal structures to visualize interactions (e.g., hydrogen bonds between sulfamoyl groups and catalytic residues) .

Q. How does the methylthio group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The SCH₃ group increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .
  • Metabolic stability : Methylthio moieties resist oxidative degradation better than thiol (-SH) groups, as shown in hepatic microsome assays .
  • Bioavailability : In silico ADMET predictions (e.g., SwissADME) indicate moderate oral bioavailability (45–55%) due to moderate solubility .

Methodological Challenges

Q. How to address low yields in sulfamoyl group incorporation?

  • Coupling reagent selection : Use HATU or EDCI instead of DCC to improve activation of carboxylic acid intermediates .
  • Temperature control : Maintain reactions at 0–5°C during sulfamoylation to minimize side reactions .
  • Protecting groups : Temporarily protect reactive amines with Boc groups to direct sulfamoyl attachment .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD : Identify distinct diffraction patterns for polymorphs (e.g., differences in 2θ at 10–30°) .
  • DSC : Monitor endothermic peaks corresponding to melting transitions; metastable forms exhibit lower melting points .
  • Raman spectroscopy : Detect variations in sulfonamide S=O stretching vibrations (1320–1350 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.